molecular formula C12H14O2 B1404404 1-(4-Ethylphenyl)cyclopropane-1-carboxylic acid CAS No. 1314763-74-0

1-(4-Ethylphenyl)cyclopropane-1-carboxylic acid

Cat. No. B1404404
M. Wt: 190.24 g/mol
InChI Key: JHTCRMCNEUULBJ-UHFFFAOYSA-N
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Description

1-(4-Ethylphenyl)cyclopropane-1-carboxylic acid is a chemical compound. However, there is limited information available about this specific compound. It is structurally similar to 1-Phenyl-1-cyclopropanecarboxylic acid1 and 1-(4-ethoxyphenyl)cyclopropane-1-carboxylic acid2, which are organic compounds with a cyclopropane ring attached to a carboxylic acid group12.



Synthesis Analysis

The synthesis of similar compounds, such as 1-aminocyclopropane-1-carboxylic acid (ACC), involves the conversion of S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequent oxidation to ethylene by ACC oxidases (ACOs)3. However, the specific synthesis process for 1-(4-Ethylphenyl)cyclopropane-1-carboxylic acid is not readily available in the retrieved data.



Molecular Structure Analysis

The molecular structure of 1-(4-Ethylphenyl)cyclopropane-1-carboxylic acid is not explicitly provided in the retrieved data. However, it can be inferred that it contains a cyclopropane ring attached to a carboxylic acid group, similar to Cyclopropanecarboxylic acid4.



Chemical Reactions Analysis

The specific chemical reactions involving 1-(4-Ethylphenyl)cyclopropane-1-carboxylic acid are not available in the retrieved data. However, similar compounds like 1-aminocyclopropane-1-carboxylic acid (ACC) are involved in the biosynthesis of the plant hormone ethylene3.



Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(4-Ethylphenyl)cyclopropane-1-carboxylic acid are not explicitly provided in the retrieved data. However, similar compounds like Cyclopropanecarboxylic acid have a molecular weight of 86.0892, a boiling point of 456.2 K, and a melting point of 14-17 °C45.


Scientific Research Applications

Ethylene Precursor and Plant Biology

  • Ethylene Biosynthesis in Plants : 1-Aminocyclopropane-1-carboxylic acid (ACC), a close derivative, is a well-known precursor of the plant hormone ethylene, important in plant growth and development. It is involved in various aspects of plant biology, including responses to environmental stimuli and regulation of developmental processes (Li, Mou, Van de Poel, & Chang, 2021).

  • Signaling Role of ACC : Recent studies have shown that ACC itself, apart from being an ethylene precursor, can function as a signaling molecule, influencing various growth and developmental aspects in both seed and non-seed plants (Polko & Kieber, 2019).

  • ACC Transport and Agronomic Applications : Research on the transport of ACC within plants has significant implications for agricultural practices. Understanding ACC's role and transport mechanisms could lead to advancements in crop yield and stress resistance (Vanderstraeten & Van Der Straeten, 2017).

Biochemical Analysis and Synthesis

  • Analytical Methods for ACC : Various methods have been developed for the quantitative determination of ACC, a derivative of 1-(4-Ethylphenyl)cyclopropane-1-carboxylic acid, which is crucial for studying its role in ethylene biosynthesis in plants (Lizada & Yang, 1979).

  • Synthesis of ACC Derivatives : There has been significant interest in synthesizing derivatives of ACC due to their biological activity. These derivatives have applications in understanding enzyme inhibition and the biochemical pathways in plants (Groth, Lehmann, Richter, & Schöllkopfh, 1993).

Molecular Biology and Natural Products

  • Natural Occurrence and Biological Activities : ACC and its analogs are found naturally in various life forms and have a wide range of biological activities, including antimicrobial and antitumoral effects. This highlights the compound's relevance in natural product chemistry and drug discovery (Coleman & Hudson, 2016).

  • Structural Studies and Inclusion Compounds : Research on crystalline inclusion complexes of cyclopropane derivatives provides insights into the molecular structure and potential applications in material science and molecular engineering (Csöregh, Gallardo, Weber, Hecker, & Wierig, 1992).

Safety And Hazards

The specific safety and hazards associated with 1-(4-Ethylphenyl)cyclopropane-1-carboxylic acid are not available in the retrieved data. However, similar compounds like 1-(4-ethoxyphenyl)cyclopropane-1-carboxylic acid are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation2.


Future Directions

properties

IUPAC Name

1-(4-ethylphenyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-2-9-3-5-10(6-4-9)12(7-8-12)11(13)14/h3-6H,2,7-8H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHTCRMCNEUULBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Ethylphenyl)cyclopropane-1-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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